molecular formula C20H18F3NO3 B2629441 N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097894-36-3

N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2629441
CAS No.: 2097894-36-3
M. Wt: 377.363
InChI Key: NQMLYCKIVQJEPJ-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 2097894-36-3) is an organic compound with the molecular formula C20H18F3NO3 and a molecular weight of 377.36 g/mol . This propanamide derivative features a distinct molecular architecture, incorporating a trifluoromethylphenyl group and a bis-furan ethyl moiety, which contributes to its specific properties and research potential. The compound has a topological polar surface area (TPSA) of 55.4 Ų and an XLogP3 of 3.9, indicating its likely passive diffusion and transport characteristics . Researchers utilize this compound in various chemical and material science applications. It has been referenced in studies exploring the properties of organic compounds for potential use in material science . The presence of the furan rings makes it a candidate for investigation in the development of novel polymeric materials or as a building block in organic synthesis. The compound is offered with high purity for research purposes. It is supplied in various quantities to meet diverse laboratory needs, and it is essential to handle it in accordance with good laboratory practices. This product is intended for research and development use only in a laboratory setting. It is not intended for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO3/c21-20(22,23)15-8-5-14(6-9-15)7-10-19(25)24-13-16(17-3-1-11-26-17)18-4-2-12-27-18/h1-6,8-9,11-12,16H,7,10,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMLYCKIVQJEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-containing intermediate, followed by the introduction of the trifluoromethyl phenyl group. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted trifluoromethyl phenyl derivatives.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving furan and trifluoromethyl groups.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan rings and trifluoromethyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propanamide Derivatives

The following table highlights structural differences and similarities between the target compound and analogous propanamides:

Compound Name Key Substituents Molecular Weight Notable Features Reference
N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide - Bis(furan-2-yl)ethyl
- 4-(Trifluoromethyl)phenyl
377.36 g/mol High lipophilicity due to trifluoromethyl; furan rings enhance π-π stacking potential
N-(furan-2-ylmethyl)-3-phenylpropanamide (3k) - Furan-2-ylmethyl
- Phenyl
229.26 g/mol Simpler structure; lacks fluorinated groups, potentially reducing metabolic stability
2-(4-Chloro-3,5-dimethylphenoxy)-N,N-bis(2-furanylmethyl)propanamide - Bis(furan-2-ylmethyl)
- Chlorinated, methylated phenoxy
418.85 g/mol Chlorine and methyl groups increase steric bulk; phenoxy group may alter electronic properties
N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide - Bis(trifluoromethyl)phenyl
- Trimethoxyphenyl
487.36 g/mol Enhanced electron-withdrawing effects from CF₃ groups; methoxy groups improve solubility
3-((3,5-Bis(trifluoromethyl)phenyl)thio)-2-methyl-N-(4-nitro-2-(trifluoromethyl)phenyl)propanamide (26) - Thioether linkage
- Bis(trifluoromethyl) and nitro groups
619.33 g/mol Sulfur atom increases polarizability; nitro group may confer redox sensitivity

Physicochemical and Electronic Properties

  • Lipophilicity: The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability compared to non-fluorinated analogs like 3k (logP ~2.1) .
  • Steric Hindrance : Bis(furan-2-yl)ethyl substituents introduce moderate steric bulk, which may limit binding to compact active sites compared to smaller analogs (e.g., 3k ) but improve selectivity .

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of two furan rings and a trifluoromethyl group, which are known to influence its biological activity. The molecular formula is C18H16F3NO4C_{18}H_{16}F_3NO_4 with a molecular weight of approximately 399.38 g/mol. The structure combines aromatic and heterocyclic elements, contributing to its unique chemical properties.

Property Value
Molecular FormulaC18H16F3NO4
Molecular Weight399.38 g/mol
Functional GroupsFuran, Trifluoromethyl
SolubilityModerate (expected)

Anticancer Properties

Preliminary studies suggest that compounds containing furan and trifluoromethyl groups may exhibit significant anticancer activities. For instance, similar compounds have shown promising cytotoxic effects against various cancer cell lines. The presence of the methanesulfonamide group in related structures has been associated with enhanced solubility and bioavailability, making them suitable candidates for further pharmacological evaluation.

Case Study: Cytotoxicity Assessment

In a comparative study of related compounds, several derivatives demonstrated varying degrees of anticancer activity, indicated by their IC50 values:

Compound IC50 (µM) Cell Line
This compoundTBDTBD
Reference Compound (Doxorubicin)10.38MCF-7
Compound A0.65MCF-7
Compound B2.41HeLa

These data indicate that modifications in the structure can lead to significant changes in biological activity.

While specific mechanisms for this compound have not been fully elucidated, research on similar compounds suggests that they may induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage .

Inhibition of Enzymatic Activity

Additionally, studies have indicated that certain derivatives can inhibit key enzymes involved in tumor progression. For example, the inhibition of the Type III secretion system (T3SS) has been observed in related compounds at concentrations as low as 10 µM . This suggests a potential role for this compound in targeting bacterial infections that complicate cancer treatment.

Future Directions

Given the preliminary findings on the biological activity of this compound, further research is warranted. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To clarify the pathways involved in its anticancer effects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

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